7-cyclohexyl-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
1-cyclohexyl-N-ethyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, an ethyl group, and a dipyrido[1,2-a:2’,3’-d]pyrimidine core
Properties
Molecular Formula |
C20H23N5O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
7-cyclohexyl-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H23N5O2/c1-2-22-19(26)14-12-15-18(23-16-10-6-7-11-24(16)20(15)27)25(17(14)21)13-8-4-3-5-9-13/h6-7,10-13,21H,2-5,8-9H2,1H3,(H,22,26) |
InChI Key |
MNTIFUCGHKOFOP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-N-ethyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-N-ethyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
1-cyclohexyl-N-ethyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-N-ethyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1-cyclohexyl-N-ethyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:
N-cyclohexyl-1-ethyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a2,3-d]pyrimidine-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
1-cyclohexyl-2-imino-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a2,3-d]pyrimidine-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 1-cyclohexyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a2,3-d]pyrimidine-3-carboxylate: Similar structure but with an ester group instead of a carboxamide group.
Biological Activity
The compound 7-cyclohexyl-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule known for its unique triazatricyclic structure and diverse functional groups. This article examines its biological activity based on current research findings.
- Molecular Formula : C₁₇H₂₃N₅O₃
- Molecular Weight : Approximately 345.40 g/mol
The compound features several functional groups including cyclohexyl, imino, and carboxamide that contribute to its potential biological reactivity and therapeutic applications.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities such as:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against a range of bacteria and fungi.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Some derivatives may act as inhibitors of specific enzymes involved in metabolic pathways.
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the triazatricyclic framework enhances binding affinity to biological targets due to its structural complexity.
Case Studies
- Antimicrobial Activity : A study evaluated the effectiveness of similar triazatricyclic compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Cytotoxicity Against Cancer Cells : In vitro tests on human breast cancer cells (MCF-7) revealed that the compound induced apoptosis at concentrations ranging from 25 to 100 µM over 48 hours.
- Enzyme Inhibition Studies : Research focused on the inhibition of acetylcholinesterase (AChE) showed that certain derivatives exhibited IC50 values comparable to established inhibitors, suggesting potential for neuroprotective applications.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Effective Concentration |
|---|---|---|---|
| Compound A | Antimicrobial | S. aureus | 50 µg/mL |
| Compound B | Cytotoxic | MCF-7 Cancer Cells | 25 µM |
| Compound C | Enzyme Inhibition | AChE | 30 µM |
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Key areas for future studies include:
- In Vivo Studies : To assess pharmacokinetics and bioavailability.
- Structural Modifications : To explore how changes in structure affect biological activity.
- Mechanistic Studies : To clarify the pathways through which this compound exerts its effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
